molecular formula C9H20N2O B2398597 3-[Methyl(piperidin-4-yl)amino]propan-1-ol CAS No. 793660-70-5

3-[Methyl(piperidin-4-yl)amino]propan-1-ol

Cat. No.: B2398597
CAS No.: 793660-70-5
M. Wt: 172.272
InChI Key: RSMGBDMEDZHITB-UHFFFAOYSA-N
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Description

3-[Methyl(piperidin-4-yl)amino]propan-1-ol is a chemical compound with the molecular formula C9H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both an alcohol and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(piperidin-4-yl)amino]propan-1-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of 4-piperidone with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(piperidin-4-yl)amino]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines

    Substitution: Secondary or tertiary amines

Scientific Research Applications

3-[Methyl(piperidin-4-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure lacking the alcohol and methylamino groups.

    4-Piperidone: Contains a ketone group instead of the alcohol and methylamino groups.

    3-(Piperidin-4-yl)propan-1-ol: Similar structure but lacks the methylamino group.

Uniqueness

3-[Methyl(piperidin-4-yl)amino]propan-1-ol is unique due to the presence of both an alcohol and a methylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

3-[methyl(piperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(7-2-8-12)9-3-5-10-6-4-9/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMGBDMEDZHITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793660-70-5
Record name 3-[methyl(piperidin-4-yl)amino]propan-1-ol
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